molecular formula C8H14O4 B13018833 Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate

Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate

Cat. No.: B13018833
M. Wt: 174.19 g/mol
InChI Key: UHBWGICBPBHZTI-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is a cyclobutane-based ester featuring a hydroxyethoxy substituent at the 3-position of the cyclobutane ring. These compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Their strained cyclobutane rings and functional groups enable unique reactivity and conformational properties .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H14O4/c1-11-8(10)6-4-7(5-6)12-3-2-9/h6-7,9H,2-5H2,1H3

InChI Key

UHBWGICBPBHZTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form the intermediate 3-(2-hydroxyethoxy)cyclobutanone. This intermediate is then esterified with methanol in the presence of a strong acid such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is an organic compound featuring a cyclobutane structure and a hydroxyethoxy group. It has a molecular formula of C₈H₁₄O₃ and a molecular weight of approximately 174.19 g/mol. The compound also has a carboxylate functional group, contributing to its reactivity and applications in organic synthesis and medicinal chemistry.

Applications

This compound has potential applications in organic synthesis and pharmaceuticals. Its unique structure may offer advantages compared to conventional compounds in specific applications.

Scientific Research Applications

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules. The synthesis typically involves versatile synthetic pathways for constructing the compound. These reactions are significant for synthesizing more complex molecules in organic chemistry.
  • Pharmaceuticals: The compound has potential use in drug formulation. The presence of the hydroxyethoxy group may enhance solubility and bioavailability, potentially leading to applications in drug development. Further studies would be necessary to elucidate any specific biological effects or mechanisms of action.
  • Interaction Studies: Interaction studies are essential for understanding its behavior in biological systems. These studies could include assessments of binding affinities, metabolic pathways, and potential toxicity. Such studies are crucial for determining safety and efficacy for any proposed applications.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs, their substituents, molecular data, and applications based on the evidence:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-oxocyclobutanecarboxylate 3-oxo (ketone) 695-95-4 C₆H₈O₃ 128.13 Precursor for cyclobutane ring functionalization
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 3-hydroxymethyl 89941-55-9 C₇H₁₂O₃ 144.17 Building block for hydroxylated derivatives
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate 3-aminomethyl 1631027-18-3 C₇H₁₃NO₂ 143.18 Intermediate for amino-functionalized APIs
Methyl 3,3-dimethylcyclobutane-1-carboxylate 3,3-dimethyl 3854-83-9 C₈H₁₄O₂ 142.20 Conformational studies due to steric effects
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate 3-hydroxy, 3-trifluoromethyl 1392803-31-4 C₇H₉F₃O₃ 198.14 High lipophilicity; potential fluorinated drug motif
Methyl 3-methylenecyclobutane-1-carboxylate 3-methylene 15963-40-3 C₇H₁₀O₂ 126.15 Diels-Alder reactions; polymer chemistry
Methyl 2,2-dimethyl-3-hydroxycyclobutane-1-carboxylate 2,2-dimethyl, 3-hydroxy 527751-16-2 C₈H₁₄O₃ 158.20 Chiral synthesis; stereochemical probes

Biological Activity

Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclobutane core, which is a four-membered carbon ring. The presence of the hydroxyethoxy group enhances its solubility and reactivity, making it an attractive candidate for various biological applications.

Synthesis Methods

Recent advancements in synthetic methodologies have facilitated the production of cyclobutane derivatives, including this compound. Techniques such as transition metal-catalyzed reactions and photochemical methods are commonly employed to achieve high yields and selectivity in the synthesis of these compounds .

Biological Activity

The biological activity of this compound has been explored in several studies, demonstrating its potential as an anti-cancer agent and in other therapeutic areas. Key findings include:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in ovarian and colon cancer models .
  • Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, along with the modulation of key signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate these pathways fully.

Case Studies

  • Case Study on Ovarian Cancer :
    • A study evaluated the efficacy of this compound against ovarian cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics .
  • Case Study on Colon Cancer :
    • Another investigation focused on colon cancer models, where the compound demonstrated significant anti-tumor effects in vivo. Tumor size reduction was observed in treated groups compared to controls, suggesting its potential for further development as an anti-cancer drug .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Model IC50 (µM) Mechanism
AnticancerOvarian Cancer15Induction of apoptosis
AnticancerColon Cancer20Modulation of signaling pathways

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